

Application Notes and Protocols for Chloramphenicol-Based Selection in Yeast Genetics

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Compound of Interest

Compound Name: Chloramphenicol

Cat. No.: B3433407

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These application notes provide a comprehensive guide to utilizing **chloramphenicol** as a selection agent in yeast genetics, particularly for transformations involving the **chloramphenicol** acetyltransferase (CAT) gene. The protocols detailed below cover media preparation, yeast transformation, and the selection and verification of transformants.

Introduction

Chloramphenicol is an antibiotic that inhibits protein synthesis in bacteria and in the mitochondria of eukaryotic cells by binding to the 50S ribosomal subunit.^[1] In the context of *Saccharomyces cerevisiae* genetics, it serves as a potent selective agent. Wild-type yeast cells are generally susceptible to **chloramphenicol**, especially when grown on a non-fermentable carbon source where mitochondrial function is essential. However, the introduction of a plasmid carrying the bacterial **chloramphenicol** acetyltransferase (CAT) gene confers resistance.^{[1][2]} This enzyme detoxifies **chloramphenicol** through acetylation, allowing for the positive selection of transformed yeast cells.

Data Presentation

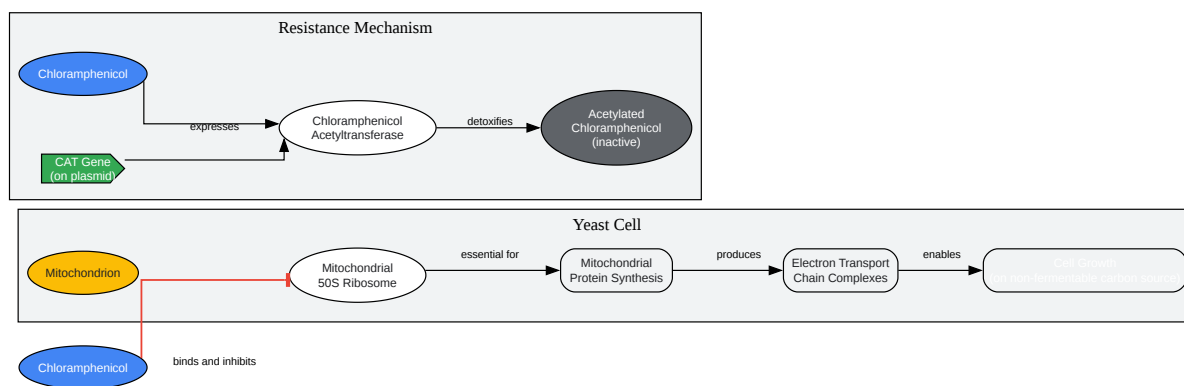
Table 1: Recommended Concentrations for Chloramphenicol Stock and Working Solutions

Solution Type	Component	Concentration	Solvent	Storage Conditions
Stock Solution	Chloramphenicol	25 mg/mL	95% Ethanol	-20°C
Working Solution (Yeast)	Chloramphenicol	100 µg/mL	Growth Media	4°C (prepared plates)
Working Solution (E. coli)	Chloramphenicol	25-34 µg/mL	Growth Media	4°C (prepared plates)

Table 2: Composition of Yeast Growth Media for Chloramphenicol Selection

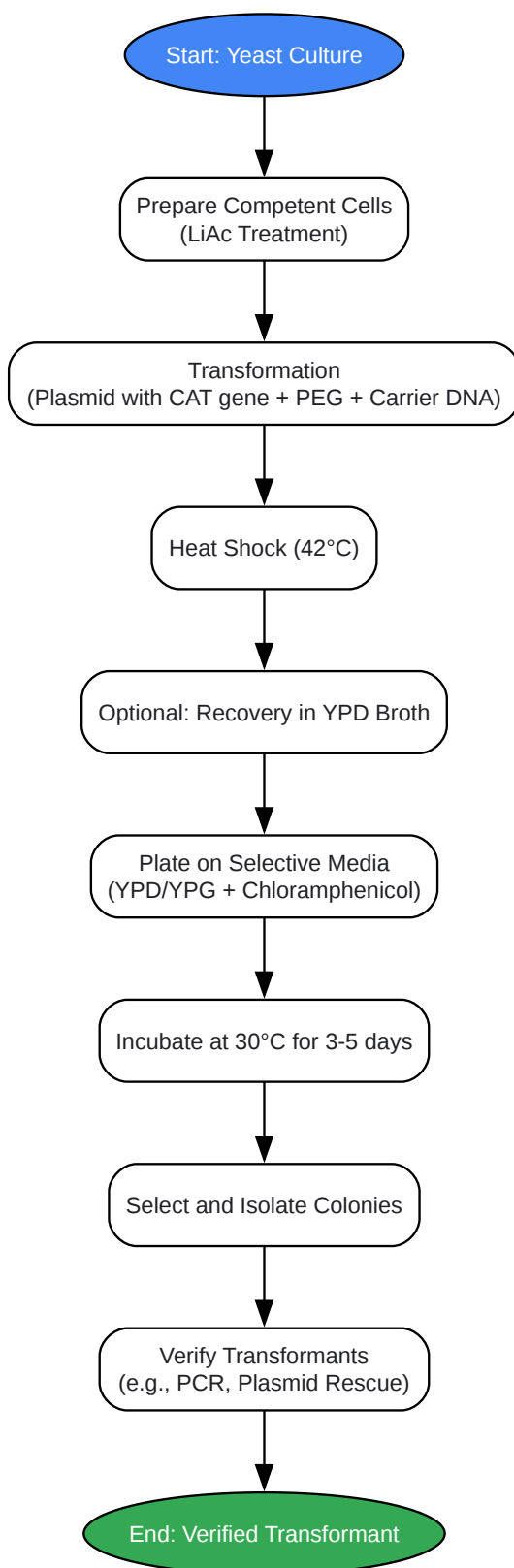
Media Component	YPD (Yeast Extract Peptone Dextrose)	YPG (Yeast Extract Peptone Glycerol)
Yeast Extract	10 g/L	10 g/L
Peptone	20 g/L	20 g/L
Dextrose (Glucose)	20 g/L	-
Glycerol	-	30 mL/L
Agar (for solid media)	20 g/L	20 g/L
Chloramphenicol (added after autoclaving)	100 µg/mL	100 µg/mL
Distilled Water	to 1 L	to 1 L

Signaling Pathways and Experimental Workflows



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Caption: Mechanism of **chloramphenicol** action and resistance in yeast.



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Caption: Experimental workflow for yeast transformation and **chloramphenicol** selection.

Experimental Protocols

Protocol 1: Preparation of Chloramphenicol Stock Solution

- Weigh 250 mg of **chloramphenicol** powder and transfer it to a sterile 15 mL conical tube.
- Add 10 mL of 95% ethanol to the tube.
- Vortex thoroughly until the **chloramphenicol** is completely dissolved.
- Sterilize the solution by passing it through a 0.22 μm syringe filter into a new sterile tube.
- Aliquot into smaller volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
- Store the stock solution at -20°C for up to one year.

Protocol 2: Preparation of Chloramphenicol-Containing Yeast Media

- Prepare 1 liter of YPD or YPG medium according to the recipes in Table 2.
- Autoclave the medium at 121°C for 15 minutes.
- Allow the medium to cool in a 55°C water bath until it is cool enough to touch.
- Add 4 mL of the 25 mg/mL **chloramphenicol** stock solution to the 1 liter of medium to achieve a final concentration of 100 $\mu\text{g/mL}$.
- Swirl the flask gently to ensure even mixing.
- Pour the plates in a sterile environment and allow them to solidify.
- Store the plates at 4°C for up to one month.

Protocol 3: High-Efficiency Yeast Transformation (LiAc/ss-carrier DNA/PEG Method)

This protocol is adapted from standard yeast transformation procedures.[\[3\]](#)[\[4\]](#)

Day 1: Inoculation

- Inoculate a single yeast colony into 5 mL of YPD medium in a sterile culture tube.
- Incubate overnight at 30°C with shaking (200-250 rpm).

Day 2: Transformation

- In the morning, dilute the overnight culture into 50 mL of fresh YPD medium in a 250 mL flask to an OD₆₀₀ of ~0.2.
- Incubate at 30°C with shaking until the OD₆₀₀ reaches 0.8-1.0 (approximately 4-6 hours).
- Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in 25 mL of sterile water.
- Centrifuge again at 3,000 x g for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in 1 mL of 100 mM Lithium Acetate (LiAc).
- Transfer the cell suspension to a 1.5 mL microcentrifuge tube and pellet the cells by centrifuging at maximum speed for 30 seconds.
- Remove the supernatant and resuspend the cells in 400 µL of 100 mM LiAc.
- In a new microcentrifuge tube, prepare the transformation mix:
 - 240 µL of 50% (w/v) PEG 3350
 - 36 µL of 1.0 M LiAc
 - 10 µL of single-stranded carrier DNA (10 mg/mL, boiled and chilled on ice)
 - 1-5 µg of plasmid DNA (in ≤ 74 µL of water)

- Add 100 μ L of the competent cell suspension to the transformation mix.
- Vortex vigorously for 1 minute.
- Incubate at 42°C for 40 minutes (heat shock).
- Pellet the cells by centrifugation at 8,000 x g for 1 minute.
- Remove the supernatant and resuspend the cell pellet in 500 μ L of sterile water.
- Plate 100-200 μ L of the cell suspension onto YPD or YPG plates containing 100 μ g/mL **chloramphenicol**.
- Incubate the plates at 30°C for 3-5 days.

Protocol 4: Verification of Transformants

- Colony Selection: After 3-5 days of incubation, distinct colonies should be visible on the selective plates. Untransformed cells will not grow.
- Restreaking: Pick individual colonies and streak them onto fresh **chloramphenicol**-containing plates to isolate pure clones.
- PCR Verification:
 - Isolate genomic DNA from the putative transformants.
 - Perform PCR using primers specific to the CAT gene or another region of the transformed plasmid to confirm its presence.
- Plasmid Rescue (for shuttle vectors):
 - Isolate total DNA from the yeast transformant.
 - Transform the isolated DNA into a competent E. coli strain.
 - Select for E. coli transformants on LB plates containing the appropriate antibiotic (e.g., ampicillin).

- Isolate the plasmid DNA from the E. coli and verify its identity by restriction digest or sequencing.

Concluding Remarks

Chloramphenicol-based selection is a robust and effective method for isolating yeast transformants. The protocols provided herein offer a comprehensive guide for its successful implementation. It is important to note that the optimal concentration of **chloramphenicol** may vary slightly between different yeast strains, and empirical determination may be necessary for novel applications. Adherence to sterile techniques throughout the procedures is critical to prevent bacterial contamination.

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